REACTION_CXSMILES
|
[CH2:1]([Li])CCC.CCCCCC.C(NC(C)C)(C)C.[CH3:19][CH:20]([CH2:26][C:27]#[C:28][CH3:29])[C:21]([O:23][CH2:24][CH3:25])=[O:22].CN(P(N(C)C)(N(C)C)=O)C.CI.C(O)(=O)C>C1COCC1>[CH3:19][C:20]([CH3:1])([CH2:26][C:27]#[C:28][CH3:29])[C:21]([O:23][CH2:24][CH3:25])=[O:22]
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
26 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)OCC)CC#CC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.25 mL
|
Type
|
reactant
|
Smiles
|
CN(C)P(=O)(N(C)C)N(C)C
|
Name
|
|
Quantity
|
6.05 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 °C
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 30 min. at -20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 40 min
|
Duration
|
40 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was again cooled to -30° C. and to the mixture
|
Type
|
TEMPERATURE
|
Details
|
After warming to room temperature
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for one hour
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
the resulting mixture was concentrated
|
Type
|
ADDITION
|
Details
|
The residue was diluted with water (50 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (100 ml×2)
|
Type
|
WASH
|
Details
|
The combined ethyl acetate layer were washed with water (30 ml) and with brine (20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC(C(=O)OCC)(CC#CC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.022 mol | |
AMOUNT: MASS | 3.7 g | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |